6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with a unique structure that combines a brominated chromene core with a cyclohexenyl ethyl side chain
Mechanism of Action
Mode of Action
It is known that n-[2-(cycloalk-1-en-1-yl)-6-methylphenyl]-4-methylbenzenesulfonamides, a class of compounds to which it belongs, react with 2-bromoethyl acetate to give corresponding halogen substitution products . These products are then hydrolyzed in an alkaline medium to form N-[2-(cycloalk-1-en-1-yl)-6-methylphenyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamides . The latter undergo cyclization by the action of molecular bromine to afford N-tosylbenzo[e]cycloalka[g][1,4]oxazocines .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interaction with multiple targets. The cyclization products in solution were slowly converted to atropisomers . This suggests that the compound might influence the equilibrium of certain biochemical reactions.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Some compounds in the same class are known to inhibit biochemical processes in cells . They have been reported to have various biological activities , including antithrombotic and analgesic effects , and modulation of the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the bromination of a chromene derivative. The key steps include:
Bromination: The chromene core is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Amidation: The brominated chromene is then reacted with 2-(cyclohexen-1-yl)ethylamine to form the desired carboxamide. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and amidation steps, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the chromene core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- **6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide
- **6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methylphenyl)-4-quinolinecarboxamide
Uniqueness
6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of a brominated chromene core and a cyclohexenyl ethyl side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, characterized by its unique structural features that contribute to its biological activity. This article aims to explore the compound's biological properties, focusing on its pharmacological effects, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C19H20BrNO4. The presence of the bromine atom and the cyclohexenyl group is believed to enhance its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Activity : The compound has shown significant free radical scavenging capabilities, which are crucial for mitigating oxidative stress in biological systems.
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of monoamine oxidase (MAO), particularly MAO-A, which is involved in the metabolism of neurotransmitters.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antioxidant | Significant free radical scavenging | |
Enzyme Inhibition | Inhibitor of MAO-A with potential IC50 | |
Cytotoxicity | Non-cytotoxic in preliminary tests |
The mechanism underlying the biological activity of this compound involves several pathways:
- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.
- Inhibition of MAO : By inhibiting MAO-A, this compound may increase the levels of neurotransmitters such as serotonin and norepinephrine, which could have implications for mood regulation and neuroprotection.
Case Studies
A recent study investigated the effects of various chromene derivatives on MAO activity. Among these, this compound was highlighted for its potent inhibitory effects on MAO-A, with an IC50 value comparable to established MAO inhibitors. The study utilized in vitro assays to confirm these findings and suggested further exploration into its potential as an antidepressant agent.
Safety and Toxicology
Toxicological assessments have shown that this compound is non-cytotoxic at therapeutic concentrations. This safety profile is crucial for its consideration in drug development.
Properties
IUPAC Name |
6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c19-14-6-7-16-13(10-14)11-15(18(22)23-16)17(21)20-9-8-12-4-2-1-3-5-12/h4,6-7,10-11H,1-3,5,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHPMJUYAMZLJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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